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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-Chlorophenoxy)acetonitrile, a molecule of interest in synthetic chemistry and
drug discovery. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-(4-
Chlorophenoxy)acetonitrile (CAS No: 3598-13-8; Molecular Formula: CsHeCINO; Molecular
Weight: 167.59 g/mol ).[1][2][3]

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~7.30 Doublet 2H, Aromatic CH (ortho to O)
~6.95 Doublet 2H, Aromatic CH (meta to O)
~4.80 Singlet 2H, Methylene (-O-CH2-CN)

Note: Experimentally obtained *H NMR data with precise chemical shifts and coupling
constants for 2-(4-Chlorophenoxy)acetonitrile is not readily available in the searched
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literature. The data presented is based on typical chemical shifts for analogous compounds.

Table 2: IR Absorption Data

Wavenumber (cm—?)

Functional Group Assignment

~3050 C-H stretch (Aromatic)

~2930 C-H stretch (Aliphatic)

~2250 C=N stretch (Nitrile)

~1590, ~1490 C=C stretch (Aromatic ring)

~1250 C-O-C stretch (Aryl ether)

~830 C-H bend (para-disubstituted aromatic)
~750 C-Cl stretch

Note: The IR data is compiled from typical absorption frequencies for the functional groups

present in the molecule.

Table 3: Mass Spectrometry Data (Predicted)

m/z lon
167.01 [M]*
168.02 [M+H]*
190.00 [M+Na]*

Source: Predicted data from PubChemlLite.[4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices and the instrumentation information

available for this compound.

Nuclear Magnetic Resonance (*H NMR) Spectroscopy
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Objective: To determine the proton environment of 2-(4-Chlorophenoxy)acetonitrile.

Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent.[1]

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(4-
Chlorophenoxy)acetonitrile and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCls)
or deuterated dimethyl sulfoxide (DMSO-de).

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of
approximately 4-5 cm.

Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

o Acquire the *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10
ppm).

o Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(CDClIs: 7.26 ppm; DMSO-de: 2.50 ppm).
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o Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(4-Chlorophenoxy)acetonitrile.

Instrumentation: Bruker IFS 85 FT-IR Spectrometer with a KBr pellet accessory or a Bruker
Tensor 27 FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure (ATR-FTIR):
o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the solid 2-(4-Chlorophenoxy)acetonitrile
sample directly onto the ATR crystal.

o Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.

o Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm™1,

» Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(4-
Chlorophenoxy)acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-(4-Chlorophenoxy)acetonitrile
(approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
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e Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a constant flow rate (e.g., 5-10 pL/min).

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

e Mass Analysis: Analyze the ions in the mass analyzer, scanning a mass-to-charge (m/z)
range appropriate for the expected molecular weight (e.g., m/z 50-300).

» Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular
ion ([M]*) and common adducts such as [M+H]* and [M+Na]*. If desired, tandem mass
spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to
collision-induced dissociation to obtain fragmentation information.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data described in this guide.

Sample Preparation e . .
Data Acquisition Data Analysis & Interpretation

Solid Sample —
B IR Spectrometer
—

2-(4-Chlorophenoxy)acetonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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